molecular formula C21H18N4O5S B2891303 4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851095-60-8

4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2891303
CAS No.: 851095-60-8
M. Wt: 438.46
InChI Key: PAKBTZWJGQABNP-UHFFFAOYSA-N
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Description

The compound “4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups, including a sulfamoyl group, a furan ring, and a 1,3,4-oxadiazole ring . These functional groups could potentially confer a variety of chemical and biological properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,3,4-oxadiazole ring and the furan ring are both heterocyclic structures, which can have significant effects on the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfamoyl group could potentially undergo hydrolysis, and the 1,3,4-oxadiazole ring might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfamoyl group could increase its solubility in water, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Crystal Structure and Biological Studies

Compounds related to 1,3,4-oxadiazole derivatives, including variations like "4,5-dihydro-1,3,4-oxadiazole-2-thiones," have been extensively studied for their crystal structure and biological properties. These studies have shown significant antibacterial and antioxidant activities, especially against Staphylococcus aureus, indicating potential applications in developing new antibacterial agents. The crystal structures of these compounds, confirmed by X-ray diffraction, play a crucial role in understanding their biological activities and designing derivatives with enhanced efficacy (Karanth et al., 2019).

Anticancer Evaluation

Another area of application involves the synthesis and evaluation of 1,3,4-oxadiazole derivatives for anticancer activity. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. This suggests their potential as leads for developing new anticancer therapeutics (Ravinaik et al., 2021).

Antibacterial Activity

Research on novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles has highlighted their significant antibacterial properties. This illustrates the role of such compounds in addressing bacterial resistance and the development of new antibacterial agents, which is critical in the pharmaceutical industry (Aghekyan et al., 2020).

Antiplasmodial Activities

The exploration of acyl derivatives of furazans for antiplasmodial activities against Plasmodium falciparum strains showcases the potential of 1,3,4-oxadiazole derivatives in malaria treatment. The studies reveal that specific benzamide derivatives exhibit high activity against chloroquine-sensitive and multiresistant strains of Plasmodium falciparum, indicating a promising avenue for new antimalarial drugs (Hermann et al., 2021).

Anti-Inflammatory and Anti-Cancer Agents

The synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides has been investigated for their potential as anti-inflammatory and anti-cancer agents. This research underscores the versatility of 1,3,4-oxadiazole derivatives in developing treatments for inflammation and cancer, highlighting their broad therapeutic potential (Gangapuram et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with biological targets such as enzymes or receptors. The specific interactions would depend on the compound’s structure and the nature of the target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to make definitive statements about its safety .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. For example, it could be investigated for use in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c1-2-25(16-7-4-3-5-8-16)31(27,28)17-12-10-15(11-13-17)19(26)22-21-24-23-20(30-21)18-9-6-14-29-18/h3-14H,2H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKBTZWJGQABNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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